molecular formula C13H14O6 B127444 Antafumicin A CAS No. 151271-54-4

Antafumicin A

Cat. No.: B127444
CAS No.: 151271-54-4
M. Wt: 266.25 g/mol
InChI Key: FTMZAUPTWYKXKM-VHSXEESVSA-N
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Description

Antafumicin A is a secondary metabolite produced by fungal species within the Aspergillus genus. Initially isolated from a strain misidentified as Aspergillus fumigatus (later corrected to Aspergillus clavatus), it belongs to a family of compounds with diverse biological activities . While structural details of this compound remain partially characterized, its acute toxicity profile has been documented, with intraperitoneal administration exceeding 250 mg/kg proving lethal in preclinical models .

Properties

CAS No.

151271-54-4

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one

InChI

InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1

InChI Key

FTMZAUPTWYKXKM-VHSXEESVSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O

Isomeric SMILES

CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O

Synonyms

4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide
antafumicin A
antafumicin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectral Properties

The following table summarizes key structural and spectral data for Antafumicin A and related fungal metabolites:

Compound Source Organism λ(logε) Values Molecular Weight Key Spectral Data Sources
This compound Aspergillus clavatus Not explicitly reported Not reported Limited spectral data
Antafumicin B Aspergillus niger 217(21000), 279(15500), 317(8720) 217, 279, 317* UV-Vis and MS
Asperazine Aspergillus niger 225, 275, 300 225, 275, 300* Cytotoxicity studies
Cytochalasin E Aspergillus clavatus Not reported ~500–600 (estimated) NMR and bioactivity
Aurasperone C Aspergillus niger 245, 315, 335 328 Anticancer activity

Note: Molecular weights listed for Antafumicin B and Asperazine in appear inconsistent with typical fungal metabolites, suggesting possible transcription errors in source data.

Taxonomic and Functional Divergence

While this compound and B share a nomenclature lineage, their taxonomic origins differ:

  • This compound is linked to Aspergillus clavatus .
  • Antafumicin B is produced by Aspergillus niger .
    This divergence suggests evolutionary adaptations in biosynthetic pathways, influencing their biological roles.

Critical Evaluation of Data Limitations

  • Structural Ambiguities : this compound’s molecular weight and spectral data remain uncharacterized, hindering direct comparisons with analogs like cytochalasin E or Aurasperones.
  • Discrepancies in Source Data : Molecular weights for Antafumicin B and Asperazine in conflict with established ranges for fungal metabolites, necessitating validation through modern techniques (e.g., high-resolution MS).

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